Rotigotine Rotigotine Rotigotine is a member of tetralins.
Rotigotine (Neupro) is a non-ergoline dopamine agonist indicated for the treatment of Parkinson's disease (PD) and restless legs syndrome (RLS) in Europe and the United States. It is formulated as a once-daily transdermal patch which provides a slow and constant supply of the drug over the course of 24 hours. Like other dopamine agonists, rotigotine has been shown to possess antidepressant effects and may be useful in the treatment of depression as well. Rotigotine was developed by Aderis Pharmaceuticals. In 1998 Aderis licensed worldwide development and commercialization rights to Schwarz Pharma of Germany. It was approved by the European Medicines Agency in 2006 and by the FDA in 2007. However, all Neupro patches in the United States and some of Europe were recalled in 2008 due to delivery mechanism issues. Rotigotine has been authorized as a treatment for RLS since August 2008.
Rotigotine is a Nonergot Dopamine Agonist. The mechanism of action of rotigotine is as a Dopamine Agonist.
Rotigotine is a non-ergot dopamine receptor agonist used in the therapy of Parkinson disease and restless leg syndrome. Administered as a once daily transdermal patch, rotigotine has not been associated with serum enzyme elevations during treatment or with episodes of clinically apparent liver injury.
Brand Name: Vulcanchem
CAS No.: 99755-59-6
VCID: VC20762558
InChI: InChI=1S/C19H25NOS/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21/h3-7,13,16,21H,2,8-12,14H2,1H3/t16-/m0/s1
SMILES: CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O
Molecular Formula: C19H25NOS
Molecular Weight: 315.5 g/mol

Rotigotine

CAS No.: 99755-59-6

Cat. No.: VC20762558

Molecular Formula: C19H25NOS

Molecular Weight: 315.5 g/mol

* For research use only. Not for human or veterinary use.

Rotigotine - 99755-59-6

Description Rotigotine is a member of tetralins.
Rotigotine (Neupro) is a non-ergoline dopamine agonist indicated for the treatment of Parkinson's disease (PD) and restless legs syndrome (RLS) in Europe and the United States. It is formulated as a once-daily transdermal patch which provides a slow and constant supply of the drug over the course of 24 hours. Like other dopamine agonists, rotigotine has been shown to possess antidepressant effects and may be useful in the treatment of depression as well. Rotigotine was developed by Aderis Pharmaceuticals. In 1998 Aderis licensed worldwide development and commercialization rights to Schwarz Pharma of Germany. It was approved by the European Medicines Agency in 2006 and by the FDA in 2007. However, all Neupro patches in the United States and some of Europe were recalled in 2008 due to delivery mechanism issues. Rotigotine has been authorized as a treatment for RLS since August 2008.
Rotigotine is a Nonergot Dopamine Agonist. The mechanism of action of rotigotine is as a Dopamine Agonist.
Rotigotine is a non-ergot dopamine receptor agonist used in the therapy of Parkinson disease and restless leg syndrome. Administered as a once daily transdermal patch, rotigotine has not been associated with serum enzyme elevations during treatment or with episodes of clinically apparent liver injury.
CAS No. 99755-59-6
Molecular Formula C19H25NOS
Molecular Weight 315.5 g/mol
IUPAC Name (6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol
Standard InChI InChI=1S/C19H25NOS/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21/h3-7,13,16,21H,2,8-12,14H2,1H3/t16-/m0/s1
Standard InChI Key KFQYTPMOWPVWEJ-INIZCTEOSA-N
Isomeric SMILES CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O
SMILES CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O
Canonical SMILES CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O
Appearance Assay:≥98%A crystalline solid
Colorform White to off-white powder

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